molecular formula C10H16O B1200093 (+)-Isodihydrocarvone CAS No. 6909-25-7

(+)-Isodihydrocarvone

Cat. No. B1200093
CAS RN: 6909-25-7
M. Wt: 152.23 g/mol
InChI Key: AZOCECCLWFDTAP-DTWKUNHWSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the natural sources if it’s a natural product or the method of synthesis if it’s a synthetic compound .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction. .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can give insights into the compound’s stability, reactivity, and suitability for various applications .

Scientific Research Applications

  • Biochemical Reduction and Conversion :

    • Noma, Y., & Nonomura, S. (1974) investigated the conversion of (+)-carvone and (−)-carvone by Aspergillus niger, resulting in the formation of several compounds including (+)-isodihydrocarvone (Noma & Nonomura, 1974).
    • Another study by Noma, Y., Nonomura, S., Ueda, H., & Tatsumi, C. (1974) on the conversion of (+)-carvone by Pseudomonas ovalis revealed the formation of (−)-isodihydrocarvone among other major products (Noma et al., 1974).
  • Synthesis of Biologically Active Compounds :

    • Verstegen‐Haaksma, A. A., et al. (1995) utilized S-(+)-carvone as a chiral starting material in the synthesis of biologically active natural compounds, leading to the formation of (+)-α-cyperone, (−)-polygodial, and other compounds. S-(+)-carvone was reduced predominantly to both dihydrocarvones and neo-iso-dihydrocarveol (Verstegen‐Haaksma et al., 1995).
  • Bioconversion and Microbial Action :

    • Oosterhaven, K., et al. (1996) conducted a comparative study on the action of S-(+)-carvone, in situ, on potato storage fungi, observing its conversion mainly into isodihydrocarvone (Oosterhaven et al., 1996).
    • Engel, W. (2001) explored the in vivo metabolism of the monoterpenes S-(+)- and R-(-)-carvone in humans, identifying major in vivo metabolites including alpha,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (dihydrocarvonic acid), a reduction product of carvone (Engel, 2001).
  • Antimicrobial and Anticonvulsant Activities :

    • Moro, I., et al. (2018) evaluated the antimicrobial, cytotoxic, and chemopreventive activities of carvone and its derivatives, observing weak antifungal activity and no cytotoxicity in cell lines, indicating safety in the use of these compounds (Moro et al., 2018).
    • Salgado, P. R. R., et al. (2015) conducted a comparative anticonvulsant study of epoxycarvone stereoisomers, finding promise for anticonvulsant activity, an effect emphasized in certain stereoisomers (Salgado et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level. It could involve binding to a specific protein, inhibiting an enzyme, or interacting with a cellular process .

Safety and Hazards

The safety profile and potential hazards of a compound are crucial for handling and usage. This can include toxicity data, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOCECCLWFDTAP-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Isodihydrocarvone

CAS RN

6909-25-7, 3792-53-8
Record name (+)-Isodihydrocarvone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6909-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Dihydrocarvone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3792-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocarvone, (+)-cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDROCARVONE, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4HMW8YQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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